

Introduction: A Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxy-6-methylpyridine**

Cat. No.: **B1310761**

[Get Quote](#)

2-Methoxy-6-methylpyridine, also known by its synonym 6-Methoxy-2-picoline, is a substituted pyridine derivative that has emerged as a crucial intermediate and building block in modern organic synthesis.^{[1][2]} With the CAS number 63071-03-4, this colorless to light yellow liquid is distinguished by the presence of a methoxy group and a methyl group on the pyridine ring, which imparts unique reactivity and solubility characteristics.^[1] Its structure serves as a valuable scaffold in the synthesis of a wide array of complex molecules, finding significant applications in pharmaceutical development, agrochemicals, and materials science.^{[1][3]} This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical properties of **2-Methoxy-6-methylpyridine** are foundational to its handling, storage, and application in various reaction conditions.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	63071-03-4	[1] [4]
Molecular Formula	C ₇ H ₉ NO	[1] [4]
Molecular Weight	123.15 g/mol	[1] [4]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	142 °C (288 °F)	
Density	1.038 g/cm ³ at 25 °C	
Refractive Index	1.4975-1.5015 @ 20 °C	[5]
Solubility	Slightly soluble in water.	[6]

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place. |[\[1\]](#)[\[6\]](#) |

Spectroscopic Data Interpretation

A thorough understanding of the spectroscopic signature of **2-Methoxy-6-methylpyridine** is essential for reaction monitoring and product characterization.[\[7\]](#)[\[8\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals in the range of δ 6.5-7.5 ppm. The methyl group protons ($-\text{CH}_3$) will appear as a singlet around δ 2.4-2.5 ppm, and the methoxy group protons ($-\text{OCH}_3$) will present as a singlet around δ 3.8-3.9 ppm.
- ¹³C NMR: The carbon NMR spectrum will display seven unique signals. The aromatic carbons will resonate in the δ 110-165 ppm region, with the carbon attached to the methoxy group (C2) and the carbon bearing the methyl group (C6) being the most deshielded. The methyl carbon will appear around δ 20-25 ppm, and the methoxy carbon around δ 50-55 ppm.
- Infrared (IR) Spectroscopy: Key vibrational bands include C-H stretching from the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the pyridine ring (1400-1650 cm⁻¹), and a prominent C-O stretching band for the methoxy group (around 1000-1300 cm⁻¹).[\[9\]](#)

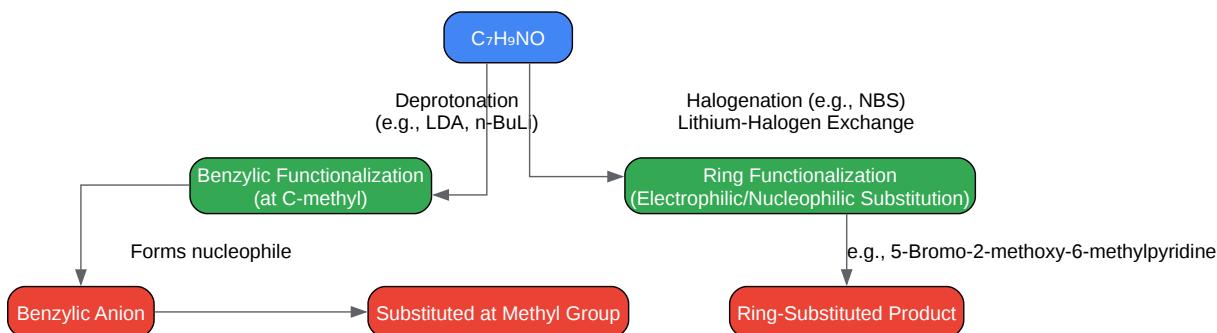
- Mass Spectrometry (MS): Electron Impact (EI-MS) will show a molecular ion (M^+) peak at $m/z = 123$, corresponding to the molecular weight of the compound.[7]

Synthesis and Chemical Reactivity

While numerous methods exist for the *de novo* synthesis of substituted pyridines, **2-Methoxy-6-methylpyridine** is typically prepared from readily available precursors.[10][11][12][13] Its true value lies in its versatile reactivity, which allows for regioselective functionalization.

Core Reactivity Pathways

The electronic nature of the pyridine ring, combined with the activating methyl group, dictates its reactivity. The primary sites for functionalization are the benzylic position of the methyl group and the aromatic ring itself.



[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **2-Methoxy-6-methylpyridine**.

Studies have shown that deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA) generates a benzylic anion.[14] This nucleophile can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups.[14] Furthermore, bromination with N-bromosuccinimide (NBS) can occur on the

pyridine ring, leading to intermediates like 5-bromo-**2-methoxy-6-methylpyridine**, which can undergo further transformations like lithium-halogen exchange.[14]

Applications in Research and Drug Development

The unique structure of **2-Methoxy-6-methylpyridine** makes it a valuable component in several high-value applications.

A Superior Agent for Gallstone Dissolution

One of the most promising and well-documented applications is its use as a topical agent for dissolving gallstones. Research has demonstrated its superiority over methyl-tertiary butyl ether (MTBE), the current clinical standard.[15][16][17] The key advantages of **2-Methoxy-6-methylpyridine** (referred to as MMP in studies) include:

- Higher Boiling Point: MMP has a boiling point of 156°C, significantly higher than MTBE's 55°C.[15][16] This reduces rapid evaporation and mitigates side effects like nausea and abdominal discomfort associated with MTBE.[16]
- Greater Efficacy: In both in vitro and in vivo models, MMP demonstrates significantly higher dissolution rates for cholesterol gallstones compared to MTBE.[15]
- Reduced Toxicity: Toxicological assessments indicate that MMP induces significantly less tissue damage and apoptosis in gallbladder tissue compared to MTBE.[15]

Table 2: Comparative In Vitro Gallstone Dissolution Rates (MMP vs. MTBE)

Time (minutes)	MMP Dissolution Rate (%)	MTBE Dissolution Rate (%)
60	75%	56%
120	95%	69%
240	100%	82%

Data from in vitro studies on cholesterol gallstones. The difference in dissolution rates was statistically significant ($P < 0.05$) at 60, 120, and 240 minutes.[15]

Scaffold for Biologically Active Molecules

Beyond gallstone treatment, **2-Methoxy-6-methylpyridine** is a key starting material for synthesizing complex heterocyclic systems. It is used as a precursor in the synthesis of 1,6-naphthyridin-2(1H)-ones, a class of compounds investigated for a wide range of biomedical applications, including as antitumor agents.[18] Its role as a pharmaceutical intermediate extends to the development of drugs targeting neurological disorders.[1]

Other Industrial Applications

The compound also finds utility in other sectors:

- Agrochemicals: It is used in the formulation of pesticides and herbicides.[1]
- Materials Science: Its chemical properties are leveraged in developing new polymers and specialty coatings.[1]
- Catalysis: It can be used as a catalyst in various industrial processes, including hydrogenation and oxidation.[3]

Safety and Handling

As a laboratory chemical, **2-Methoxy-6-methylpyridine** must be handled with appropriate precautions. It is classified as a flammable liquid and vapor and can cause skin and eye irritation.[19]

Table 3: Hazard Identification and Precautionary Statements

Hazard Class	GHS Classification	Precautionary Statements (Examples)
Flammability	Flammable Liquid, Category 3	P210: Keep away from heat, sparks, open flames. P233: Keep container tightly closed.
Health Hazards	Skin Irritation, Category 2	P280: Wear protective gloves/eye protection. P264: Wash skin thoroughly after handling. [19]
	Eye Irritation, Category 2A	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [19]

|| STOT - Single Exposure, Cat. 3 | P261: Avoid breathing vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Handling Recommendations:

- Work in a well-ventilated area or a chemical fume hood.[\[19\]](#)
- Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[19\]](#)
- Ground and bond containers when transferring the liquid to prevent static discharge.[\[19\]](#)
- Store in a cool, dry place away from strong oxidizing agents and sources of ignition.[\[6\]](#)[\[19\]](#)

Field-Proven Experimental Protocols

The following protocols provide validated, step-by-step methodologies for common research applications.

Protocol 1: Benzylic Functionalization via Deprotonation

This protocol describes the generation of the benzylic anion and subsequent reaction with an electrophile, based on established reactivity.[\[14\]](#)

Objective: To synthesize 1-(2-methoxy-6-methylpyridin-yl)ethanol by reacting the benzylic anion of **2-Methoxy-6-methylpyridine** with acetaldehyde.

Materials:

- **2-Methoxy-6-methylpyridine**
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
- Acetaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

- Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.
- Dissolve **2-Methoxy-6-methylpyridine** (1.0 eq) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of LDA (1.1 eq) or n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. A deep red coloration may develop, indicating anion formation.
- Stir the mixture at -78 °C for 40-60 minutes.

- Add acetaldehyde (1.2 eq) dropwise to the anion solution. The color should dissipate.
- Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.
- Quench the reaction by adding saturated aqueous NH₄Cl.
- Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to yield the desired alcohol.

Caption: Workflow for benzylic functionalization protocol.

Protocol 2: In Vitro Gallstone Dissolution Efficacy Assay

This protocol outlines a self-validating system to compare the dissolution efficacy of **2-Methoxy-6-methylpyridine** against a control.[15][17]

Objective: To quantify and compare the dissolution rate of human cholesterol gallstones using **2-Methoxy-6-methylpyridine** (MMP) and a control solvent (e.g., MTBE).

Materials:

- Human cholesterol gallstones (obtained with ethical approval).[16]
- **2-Methoxy-6-methylpyridine** (Test Agent).
- Methyl-tertiary butyl ether (MTBE) (Control Agent).
- Glass containers or vials.
- Shaking incubator or water bath set to 37 °C.
- Analytical balance.
- Timer.

Procedure:

- Collect and dry human cholesterol gallstones to a constant weight. Record the initial dry weight (W_initial) of each stone.
- Place one pre-weighed gallstone into each of several labeled glass vials.
- Add a standardized volume of MMP to the 'Test' group vials and an equal volume of MTBE to the 'Control' group vials, ensuring the stones are fully submerged.
- Place the vials in a shaking incubator at 37 °C to simulate physiological conditions.
- At predetermined time points (e.g., 30, 60, 120, 240 minutes), remove the designated vials from each group.
- Carefully retrieve the remaining stone fragments, rinse them, and dry them completely to a constant weight. Record this final dry weight (W_final).
- Calculate the percentage of dissolution for each stone using the formula: Dissolution (%) = $[(W_{initial} - W_{final}) / W_{initial}] \times 100$
- Compare the mean dissolution percentages between the MMP and MTBE groups at each time point using appropriate statistical analysis (e.g., t-test).

Caption: Workflow for the in vitro gallstone dissolution assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]

- 3. 2-Methoxy-6-Methylpyridine (CAS 63071-03-4) Industry Research 2025 [researchandmarkets.com]
- 4. 2-Methoxy-6-methylpyridine | C7H9NO | CID 5324773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H25772.03 [thermofisher.com]
- 6. 2-Methoxy-6-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. e-century.us [e-century.us]
- 16. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Pyridine Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310761#2-methoxy-6-methylpyridine-cas-number-63071-03-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com